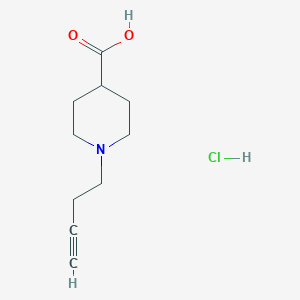
sodium 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MTA-Na and is a white crystalline powder that is soluble in water.
Wirkmechanismus
The mechanism of action of MTA-Na is not fully understood. However, it has been proposed that MTA-Na may exert its anti-inflammatory and anti-bacterial effects by inhibiting the production of pro-inflammatory cytokines and blocking the growth of bacteria. MTA-Na has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
MTA-Na has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MTA-Na can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. MTA-Na has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have demonstrated that MTA-Na can reduce inflammation and improve glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
MTA-Na has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. MTA-Na is also water-soluble, which makes it easy to dissolve and prepare for experiments. However, MTA-Na has some limitations. It has low stability in acidic conditions and can be degraded by light. MTA-Na also has low solubility in some organic solvents.
Zukünftige Richtungen
There are several future directions for the study of MTA-Na. One direction is to further investigate the mechanism of action of MTA-Na and its potential use in the treatment of various diseases. Another direction is to explore the use of MTA-Na in agriculture and material science. Additionally, further studies are needed to evaluate the safety and toxicity of MTA-Na in humans and animals.
Conclusion:
In conclusion, MTA-Na is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. The synthesis method of MTA-Na is relatively simple, and it has been extensively studied for its anti-inflammatory and anti-bacterial properties. MTA-Na has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the study of MTA-Na, and further research is needed to fully understand its potential applications.
Synthesemethoden
MTA-Na is synthesized by reacting 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid with sodium hydroxide. The reaction results in the formation of MTA-Na and water. The purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
MTA-Na has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MTA-Na has been shown to have anti-inflammatory and anti-bacterial properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders. In agriculture, MTA-Na has been evaluated for its ability to enhance plant growth and improve crop yield. In material science, MTA-Na has been studied for its potential use in the development of new materials such as sensors and catalysts.
Eigenschaften
IUPAC Name |
sodium;5-(methoxymethyl)-1-methyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3.Na/c1-9-4(3-12-2)7-5(8-9)6(10)11;/h3H2,1-2H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMSCEJWSPXRNL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)[O-])COC.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N3NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B7451129.png)


![rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B7451171.png)

![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)
![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)




![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)